molecular formula C7H6BrNaO2S B13147621 Sodium 4-(bromomethyl)benzene-1-sulfinate

Sodium 4-(bromomethyl)benzene-1-sulfinate

Cat. No.: B13147621
M. Wt: 257.08 g/mol
InChI Key: DIVGNSKDYXRIDW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-(bromomethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C₇H₆BrNaO₂S. It is commonly used in organic synthesis and various chemical reactions due to its unique properties. This compound is characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with a sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(bromomethyl)benzene-1-sulfinate typically involves the bromination of toluene derivatives followed by sulfonation. One common method includes the reaction of 4-methylbenzenesulfonic acid with bromine in the presence of a catalyst to introduce the bromomethyl group. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(bromomethyl)benzene-1-sulfinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed:

    Substitution Reactions: Various substituted benzene derivatives.

    Oxidation Reactions: Sulfonyl derivatives.

    Reduction Reactions: Methyl derivatives.

Scientific Research Applications

Sodium 4-(bromomethyl)benzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 4-(bromomethyl)benzene-1-sulfinate involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The sulfonate group enhances the solubility of the compound in polar solvents, facilitating its use in different chemical reactions.

Comparison with Similar Compounds

    Sodium 4-methylbenzenesulfonate: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    Sodium 4-chloromethylbenzenesulfonate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.

    Sodium 4-(hydroxymethyl)benzenesulfonate: Contains a hydroxymethyl group, which alters its chemical properties and reactivity.

Uniqueness: Sodium 4-(bromomethyl)benzene-1-sulfinate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H6BrNaO2S

Molecular Weight

257.08 g/mol

IUPAC Name

sodium;4-(bromomethyl)benzenesulfinate

InChI

InChI=1S/C7H7BrO2S.Na/c8-5-6-1-3-7(4-2-6)11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1

InChI Key

DIVGNSKDYXRIDW-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.